molecular formula C22H30FN3O2 B5001217 ethyl 4-[(3-fluorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidine-4-carboxylate

ethyl 4-[(3-fluorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidine-4-carboxylate

Cat. No.: B5001217
M. Wt: 387.5 g/mol
InChI Key: TZHZNXXUOAOCQO-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-fluorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(3-fluorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl and pyrazolyl groups. Common reagents used in these reactions include ethyl chloroformate, fluorobenzyl bromide, and pyrazole derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-fluorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl and pyrazolyl moieties, using reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents (e.g., dichloromethane, ethanol).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[(3-fluorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of ethyl 4-[(3-fluorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with fluorophenyl and pyrazolyl substitutions. Examples include:

  • Ethyl 4-[(4-fluorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidine-4-carboxylate
  • Ethyl 4-[(3-chlorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidine-4-carboxylate

Uniqueness

The uniqueness of ethyl 4-[(3-fluorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidine-4-carboxylate lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the fluorophenyl group, in particular, can influence the compound’s pharmacokinetic properties and its interactions with biological targets.

Properties

IUPAC Name

ethyl 4-[(3-fluorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FN3O2/c1-4-28-21(27)22(14-17-6-5-7-18(23)12-17)8-10-26(11-9-22)15-19-13-20(16(2)3)25-24-19/h5-7,12-13,16H,4,8-11,14-15H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHZNXXUOAOCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC(=NN2)C(C)C)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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